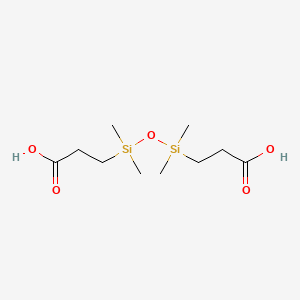
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1,2-Dilinoleoyl-3-chloropropanediol: is a synthetic compound with the molecular formula C39H67ClO4 and a molecular weight of 635.40 g/mol . It is categorized under fatty acyls and is often used as a reference material in biochemical research . The compound is characterized by the presence of two linoleoyl groups and a chloropropanediol backbone, making it a unique molecule in lipid chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol typically involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include linoleic acid, 3-chloro-1,2-propanediol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of rac-1,2-Dilinoleoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: rac-1,2-Dilinoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the chloropropanediol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Diols.
Substitution: Hydroxy or amino derivatives.
Applications De Recherche Scientifique
rac-1,2-Dilinoleoyl-3-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference material in lipid chemistry and for studying esterification reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis and further metabolism .
Comparaison Avec Des Composés Similaires
1,2-Dilinolenoyl-3-chloropropanediol: Similar structure but contains linolenic acid instead of linoleic acid.
1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1,2-Dilinoleoyl-3-chloropropanediol is unique due to its specific combination of linoleoyl groups and a chloropropanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C39H67ClO4 |
|---|---|
Poids moléculaire |
635.4 g/mol |
Nom IUPAC |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clé InChI |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)


![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


